molecular formula C11H11N3 B066986 3-Benzylpyrazin-2-amine CAS No. 185148-51-0

3-Benzylpyrazin-2-amine

Cat. No. B066986
Key on ui cas rn: 185148-51-0
M. Wt: 185.22 g/mol
InChI Key: QUMTUMRZWRCBQW-UHFFFAOYSA-N
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Patent
US08546147B2

Procedure details

To a mixture of N,N,N′,N′-tetramethylethylendiamine (TMEDA, 15.00 mL, 0.10 mol) in toluene (22.00 mL, 0.21 mol) at 0° C., buthyllitium 1.6M in n-hexane (63.00 mL, 0.10 mol) was added dropwise. Then the mixture was heated at 60° C. and after 30 min was slowly added to a cooled solution of 2-aminopyrazine 11 (2.00 g, 0.02 mol) in anhydrous THF (20 mL). The reaction mixture was stirred at 0° C. for 30 min, poured into ice and extracted with ethyl acetate (3×20 mL). The organic layer was dried over Na2SO4, filtered and the solvent removed under reduced pressure. The crude was purified by flash chromatography (EtOAc, dichloromethane; 65:35) to get 1.38 g (35% yield) of the title compound 12 as a yellow solid (mp 93-96° C.). 1H-NMR (CDCl3): 4.08 (s, 2H), 4.33 (br s, 2H), 7.18-7.35 (m, 5H), 7.91 (m, 2H). MS (ESI): m/z 186 (M+H−).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
CN(C)CCN(C)C.[C:9]1([CH3:15])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CCCCCC.[NH2:22][C:23]1[CH:28]=[N:27][CH:26]=[CH:25][N:24]=1>C1COCC1>[NH2:22][C:23]1[C:28]([CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:27][CH:26]=[CH:25][N:24]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude was purified by flash chromatography (EtOAc, dichloromethane; 65:35)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=CN=C1CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 37.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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